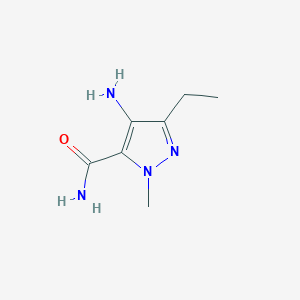

4-aMino-3-ethyl-1-Methyl-1H-pyrazole-5-carboxaMide

Description

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of heterocyclic chemistry. ijraset.comresearchgate.net First identified in 1883, this aromatic ring system has garnered significant attention from both academic and industrial researchers. ijraset.comhilarispublisher.com Its importance stems from its versatile chemical nature and its presence as a core structural motif, or pharmacophore, in a vast number of biologically active compounds. hilarispublisher.comresearchgate.net

Pyrazoles are noted for their stability and are found in numerous drugs exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. researchgate.netnih.govresearchgate.net The arrangement of the nitrogen atoms in the pyrazole ring allows for various molecular interactions, which is key to its diverse biological effects. ijraset.comnih.gov The ability to readily introduce different functional groups onto the pyrazole core allows chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their therapeutic activity and other characteristics. nih.gov This chemical tractability has cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry, consistently appearing in the development of new therapeutic agents. nih.gov

Evolution of Academic Research on Pyrazole Carboxamide Derivatives

Building upon the foundational importance of the pyrazole core, pyrazole carboxamide derivatives represent a significant and evolving area of academic and industrial research. These compounds, which feature a carboxamide group (-C(=O)NH₂) attached to the pyrazole ring, have been the subject of extensive investigation for a wide range of applications.

Early research often focused on the synthesis and basic characterization of these derivatives. However, the field has matured significantly, with modern research delving into specific, high-impact applications. A prominent area of study is in agriculture, where pyrazole carboxamides have been developed as potent fungicides. acs.org Many of these act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and showcasing the potential for targeted molecular design. acs.org

In medicinal chemistry, the research has become increasingly sophisticated. Scientists have designed and synthesized novel pyrazole carboxamide derivatives as potential treatments for complex diseases. For instance, research has explored their use as multifunctional agents for Alzheimer's disease, targeting enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). researchgate.net Furthermore, recent innovative research has focused on developing pyrazole-1-carboxamide derivatives as novel analgesics. These compounds are designed as Gi-biased µ-opioid receptor (MOR) agonists, a strategy aimed at providing pain relief while minimizing the severe side effects associated with conventional opioids. nih.gov This evolution from broad screening to targeted, mechanism-based drug design highlights the dynamic nature of research into pyrazole carboxamide derivatives.

Scope and Focused Research Areas for 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Despite the extensive research into the broader families of pyrazoles and pyrazole carboxamides, dedicated academic studies and documented applications specifically for this compound are not prominent in the available scientific literature.

In contrast, the closely related analog, 4-Amino-1-methyl-3-propyl -1H-pyrazole-5-carboxamide, is well-documented as a key intermediate in the industrial synthesis of Sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension. innospk.comnih.govgoogle.com Numerous patents and articles describe synthetic routes for this propyl analog. google.comresearchgate.net

However, specific research delineating the synthesis, biological activity, or application of the 3-ethyl variant remains limited. While its structure is analogous to many biologically active pyrazole derivatives, there is a lack of focused research to define its potential roles. Its structural properties are detailed in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1=C(C(=NN1C)C(=O)N)N |

Future research could potentially explore whether this compound could serve as an intermediate in organic synthesis or possess unique biological properties, similar to other aminopyrazole carboxamides. However, at present, it remains a compound that is not a subject of significant, published scientific investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-ethyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-4-5(8)6(7(9)12)11(2)10-4/h3,8H2,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSQCQUPVAUDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1N)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Amino 3 Ethyl 1 Methyl 1h Pyrazole 5 Carboxamide and Its Analogs

Historical Development of Pyrazole (B372694) Carboxamide Synthesis

The foundation of pyrazole synthesis was laid in 1883 by Ludwig Knorr, who first discovered the pyrazole ring system. mdpi.com The most classical and enduring method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgmdpi.com This reaction provides a straightforward and rapid approach to obtaining polysubstituted pyrazoles. mdpi.com Initially, these reactions often resulted in mixtures of regioisomers, particularly when using substituted hydrazines and unsymmetrical dicarbonyl compounds. mdpi.comnih.gov

Over the decades, methodologies expanded to include reactions with other precursors like α,β-unsaturated ketones and acetylenic ketones. mdpi.comnih.govresearchgate.net The reaction of hydrazines with α,β-unsaturated ketones typically forms pyrazoline intermediates, which are subsequently oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov The use of acetylenic ketones in reactions with hydrazine derivatives has been known for over a century, although it also faces challenges with regioselectivity. mdpi.commdpi.com These foundational methods paved the way for the development of more complex pyrazole structures, including those bearing carboxamide functionalities, which are typically introduced in subsequent steps or by using precursors already containing a carboxylate or cyano group.

Contemporary Synthetic Routes for 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Modern synthetic strategies for preparing highly substituted pyrazoles like this compound focus on efficiency, regioselectivity, and the ability to introduce diverse functional groups. These routes can be broadly categorized into those that construct the pyrazole ring from acyclic precursors and those that modify a pre-formed pyrazole scaffold.

The construction of the pyrazole ring remains a cornerstone of synthesis. The choice of precursor is critical for establishing the substitution pattern of the final product.

The most common approach for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophilic compound. mdpi.comnih.gov For the target molecule, methylhydrazine is the required hydrazine component to install the N1-methyl group. The other precursor must provide the C3-ethyl, C4-amino, and C5-carboxamide moieties.

A highly effective method for synthesizing 3(or 5)-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. chim.it The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to cyclization and the formation of the aminopyrazole. chim.it Another major route utilizes the reaction of α,β-unsaturated nitriles with hydrazines. chim.it The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, also provides a pathway to cyclic ketones that can be precursors to aminopyrazoles. youtube.com

Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing the synthesis of complex pyrazoles in a single pot by combining three or more reactants. nih.govbeilstein-journals.org For instance, a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine (B124118) can yield 5-aminopyrazole-4-carbonitriles. encyclopedia.pubnih.gov

Table 1: Selected Cyclization Strategies for Substituted Pyrazole Synthesis

| Precursor Type | Hydrazine Component | Key Reaction Type | Resulting Core Structure | Citations |

|---|---|---|---|---|

| 1,3-Diketones | Substituted Hydrazine | Knorr Cyclocondensation | Polysubstituted Pyrazole | mdpi.combeilstein-journals.orgmdpi.com |

| β-Ketonitriles | Hydrazine | Condensation/Cyclization | 5-Aminopyrazole | chim.it |

| α,β-Unsaturated Nitriles | Hydrazine | Michael Addition/Cyclization | Aminopyrazole | chim.it |

An alternative to building the fully substituted ring in one step is the functionalization of a pre-existing pyrazole core. This late-stage functionalization is particularly useful for creating diverse analogs. researchgate.net

The pyrazole ring has distinct reactivity sites. The C4 position is generally electron-rich and susceptible to electrophilic aromatic substitution, while the C5 proton is the most acidic, making it prone to deprotonation and subsequent reaction with electrophiles. researchgate.netrsc.org The N2 nitrogen atom can act as a directing group in transition-metal-catalyzed reactions. researchgate.net

To introduce the 4-amino group onto a 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate intermediate, a common strategy is electrophilic nitration at the C4 position, followed by reduction of the resulting nitro group to an amine. rsc.org

In recent years, transition-metal-catalyzed C-H functionalization has become a premier strategy for modifying heterocyclic compounds without the need for pre-functionalized starting materials. researchgate.netrsc.orgrsc.orgelsevierpure.com These methods allow for the direct installation of aryl, alkyl, and other groups onto the pyrazole ring with high regioselectivity, often guided by a directing group. researchgate.netelsevierpure.com While direct C-H amination is challenging, these functionalization techniques offer powerful ways to construct complex pyrazole analogs.

The final step in the synthesis of the target compound is the formation of the C5-carboxamide. This transformation is typically achieved from a corresponding C5-carboxylic acid or its ester derivative.

A standard method involves activating the carboxylic acid group, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.nettandfonline.comtandfonline.com The activated acyl chloride then readily reacts with ammonia (B1221849) or an amine to form the desired carboxamide. researchgate.netciac.jl.cn Alternatively, modern peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBT) can be used to directly couple the carboxylic acid with an amine source under milder conditions. mdpi.com

A specific patented method describes the synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide via the reaction of 4-bromo-1-methyl-3-n-propylpyrazole-5-ethyl carboxylate with an ammonia solution in the presence of a base, which accomplishes both amination at C4 (via nucleophilic substitution of the bromide) and amidation of the ester in a single conceptual process. google.com

Table 2: Common Methods for Carboxamide Formation

| Starting Material | Reagents | Reaction Type | Product | Citations |

|---|---|---|---|---|

| Pyrazole-5-carboxylic acid | Thionyl Chloride, then Ammonia | Acyl Chloride Formation & Aminolysis | Pyrazole-5-carboxamide | tandfonline.comtandfonline.com |

| Pyrazole-5-carboxylic acid | EDC, HOBT, Ammonia | Direct Amide Coupling | Pyrazole-5-carboxamide | mdpi.com |

Derivatization Strategies for Structural Modification of this compound

Derivatization of the core structure is crucial for exploring structure-activity relationships and developing analogs. The 4-amino group is a key handle for such modifications.

The 4-amino group on the pyrazole ring can undergo standard reactions typical of an aromatic amine.

Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. pharmaguideline.com The nucleophilicity of the exocyclic amino group allows it to react with electrophilic alkylating agents to form secondary or tertiary amines. Transition-metal-catalyzed methods have also been developed for the N-alkylation of amines.

Acylation: The 4-amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. nih.gov This reaction is a common strategy for introducing a wide variety of acyl groups, thereby modifying the properties of the parent compound. These functionalization reactions are essential for creating libraries of related compounds for further research. nih.gov

Integration of Diverse Heterocyclic Moieties

The synthesis of analogs of this compound often involves the incorporation of other heterocyclic systems to explore new chemical space and structure-activity relationships. nih.govnih.gov Pyrazole derivatives are recognized as privileged structures in medicinal chemistry, and their fusion or linkage with other heterocycles can lead to novel molecular frameworks. nih.govmdpi.com The 5-aminopyrazole core, in particular, serves as a versatile starting material for the synthesis of numerous fused bioactive compounds, including pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. mdpi.com

One common strategy involves the reaction of a functionalized pyrazole with a suitable precursor to build a new heterocyclic ring. For instance, coupling 4-amino-pyrazole-3-carboxamides with reagents like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can yield complex derivatives where the pyrazole is linked to a pyrimidine (B1678525) system. mdpi.com Similarly, the reaction of aminopyrazoles with compounds such as ethyl 2-cyano-3-ethoxyacrylate can lead to the formation of fused pyrazolo[3,4-b]pyridine structures. researchgate.net These reactions often proceed through condensation and cyclization mechanisms.

The introduction of moieties like thiazole (B1198619) has also been explored. nih.gov The synthesis may involve preparing a pyrazole carboxylic acid, converting it to an acid chloride, and then reacting it with a heterocyclic amine (e.g., an aminothiazole derivative) to form a carboxamide linkage, thereby integrating the two distinct ring systems. nih.gov Such modular approaches allow for the systematic variation of the appended heterocycle.

Table 1: Examples of Pyrazole Carboxamide Analogs with Integrated Heterocyclic Moieties

| Fused/Linked Heterocycle | Synthetic Precursors | Type of Linkage |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Amino-3-methyl-1-phenylpyrazole, Ethyl 2-cyano-3-ethoxyacrylate | Fused Ring System |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivatives, β-Diketones | Fused Ring System |

| Thiazole-linked Pyrazole | Pyrazole-5-carbonyl chloride, Aminothiazole derivative | Amide Bond |

This table provides illustrative examples of strategies for integrating heterocyclic moieties based on established synthetic routes for pyrazole derivatives.

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods for synthesizing chiral pyrazole analogs is a significant area of research, driven by the need for enantiomerically pure compounds. Asymmetric synthesis of these molecules can be challenging, particularly when establishing a stereocenter adjacent to the pyrazole ring. nih.govuniovi.es

Several strategies have been successfully employed:

Use of Chiral Auxiliaries: One approach involves using a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereochemical outcome of a key reaction step. nih.gov For example, the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde generates a chiral sulfinyl imine. A subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine that can be further elaborated into the target pyrazole derivative. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of pyrazolones (tautomeric forms of hydroxypyrazoles), which are common precursors. rwth-aachen.de Chiral catalysts, such as squaramides or cinchona alkaloids, can catalyze Michael additions of pyrazolones to various electrophiles, creating chiral centers with high enantioselectivity. rwth-aachen.de For instance, the reaction between pyrazol-5-ones and allylic alcohols can be catalyzed by a combination of a palladium complex and a chiral phosphoric acid to furnish allylic alkylation products with excellent stereocontrol. rwth-aachen.de

Cascade Reactions: Multicomponent cascade reactions catalyzed by chiral entities like isothiourea offer an efficient pathway to complex chiral pyrazolone (B3327878) derivatives. nih.gov These one-pot procedures can construct multiple stereocenters with high stereoselectivity under mild conditions. nih.gov Another strategy involves a cascade of 1,3-dipolar cycloaddition followed by a nih.govacs.org-sigmatropic rearrangement using α-chiral tosylhydrazones, which allows for the synthesis of chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom with retention of stereochemistry. uniovi.es

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Pyrazole Analogs

| Method | Catalyst / Reagent | Key Transformation | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Stereoselective addition to a chiral imine | High enantiomeric excess (ee) |

| Organocatalysis | Chiral Squaramide or Phosphoric Acid | Asymmetric Michael addition or Allylic alkylation | Good to excellent yields and enantioselectivities |

| Cascade Reaction | Chiral Isothiourea | Multicomponent reaction forming β-amino esters | High stereoselectivity, good functional group tolerance |

This table summarizes key methodologies for achieving stereocontrol in the synthesis of pyrazole derivatives, based on published research findings.

Sustainable and Green Chemistry Approaches in Pyrazole Carboxamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more sustainable and environmentally benign processes. nih.govresearchgate.net Conventional synthetic methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, which pose environmental challenges. benthamdirect.com

Green synthetic strategies for pyrazoles focus on several key areas:

Green Solvents: Water is increasingly used as a preferred solvent, minimizing the reliance on toxic organic solvents. acs.org The use of ionic liquids has also been explored, offering benefits such as recyclability and enhanced reaction rates. ekb.eg

Alternative Energy Sources: Techniques like microwave irradiation and sonication (ultrasound assistance) are employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comekb.eg

Catalysis: The use of recyclable, non-toxic, and bio-organic catalysts is a central theme. nih.govresearchgate.net For example, imidazole (B134444) has been used as a catalyst for pyrazole synthesis in aqueous media. acs.org Nanoparticle-based catalysts, such as chromium trioxide nanoparticles, have also been utilized to facilitate reactions under green conditions. ekb.eg

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry as they enhance efficiency by combining multiple starting materials in a single step, which reduces waste, saves energy, and simplifies procedures. nih.govmdpi.com These reactions are atom-economical and operationally simple, making them ideal for sustainable synthesis. researchgate.net

These approaches aim to create synthetic pathways that are not only efficient and high-yielding but also safer and more environmentally friendly. nih.govresearchgate.net The shift towards green chemistry is crucial for the sustainable development of synthetic methodologies for pyrazole carboxamides and other important heterocyclic compounds. benthamdirect.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions acs.orgbenthamdirect.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, sonication benthamdirect.com |

| Catalyst | Often stoichiometric, hazardous acids/bases | Recyclable, bio-organic, or nanoparticle catalysts acs.orgresearchgate.netekb.eg |

| Efficiency | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) nih.govmdpi.com |

| Byproducts | Significant waste generation | High atom economy, minimized waste acs.orgresearchgate.net |

This table contrasts traditional and sustainable methods for pyrazole synthesis, highlighting the advantages of green chemistry principles.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 Ethyl 1 Methyl 1h Pyrazole 5 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is aromatic and generally susceptible to electrophilic aromatic substitution (SEAr). Theoretical and experimental studies indicate that in unsubstituted pyrazole, the C-4 position is the most electron-rich and, therefore, the most reactive towards electrophiles. However, in the case of 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, this position is already occupied by a strongly electron-donating amino group. This substitution pattern significantly influences the course of further substitution reactions.

Direct electrophilic attack on the pyrazole ring of the title compound is sterically and electronically hindered. The C-4 position is blocked, and the adjacent C-3 and C-5 positions are substituted and generally less reactive. The powerful activating effect of the C-4 amino group is largely directed to the already substituted position, making further electrophilic substitution on the ring itself challenging. Reactions with potent electrophiles would likely lead to reactions on the functional groups or potential polymerization rather than clean ring substitution.

In contrast, the 4-amino group provides a reactive handle for nucleophilic substitution via the formation of a diazonium salt. This pathway allows for the replacement of the amino group with a wide variety of nucleophiles in a Sandmeyer-type reaction. Diazotization of the 4-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a pyrazole-4-diazonium salt intermediate. This unstable intermediate can then be treated with copper(I) salts to introduce nucleophiles such as halides (Cl⁻, Br⁻) or cyanide (CN⁻). mdpi.comresearchgate.netcdnsciencepub.com This two-step sequence represents a powerful method for introducing functionality at the C-4 position, which is otherwise inaccessible through direct electrophilic substitution in this substituted system.

| Starting Material | Reagents | Product | Typical Yield Range | Reference |

|---|---|---|---|---|

| 4-Aminopyrazole Derivative | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 4-Chloropyrazole Derivative | Moderate to Good | cdnsciencepub.com |

| 4-Aminopyrazole Derivative | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 4-Bromopyrazole Derivative | Moderate to Good | cdnsciencepub.com |

| 4-Aminopyrazole Derivative | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN, KCN | 4-Cyanopyrazole Derivative | Moderate | researchgate.net |

Reactions Involving the Amino and Carboxamide Functional Groups

The amino and carboxamide moieties are the primary centers of reactivity in this compound, undergoing a variety of transformations including oxidation, reduction, condensation, and cycloaddition.

Reduction: The most significant reduction pathway related to the title compound is the synthesis of the 4-amino group itself. A common and efficient method for introducing the 4-amino group onto a pyrazole ring is through the reduction of a 4-nitro precursor. The corresponding 4-nitro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide can be reduced to the target amine using various methods. Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net This method is often high-yielding and clean. Alternative reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite can also be effective. An improved synthesis for the analogous n-propyl compound involves catalytic transfer hydrogenation using ammonium formate as the hydrogen source in the presence of a metal catalyst, which is a milder and often more practical approach for industrial-scale production. researchgate.net

Oxidation: The 4-amino group is susceptible to oxidation. Besides the diazotization reaction mentioned previously, which is an oxidative process, aminopyrazoles can undergo N-N coupling reactions. For instance, the electrooxidation of aminopyrazoles on a nickel oxide hydroxide electrode in an alkaline medium has been shown to produce the corresponding azopyrazoles. mdpi.com This reaction proceeds via the formation of an adsorbed NiO(OH) species which acts as the oxidizing agent, leading to the coupling of two aminopyrazole molecules. mdpi.com

The 4-amino group, along with the C-5 position of the pyrazole ring, acts as a potent binucleophile, enabling the construction of fused heterocyclic systems. These reactions are fundamental in creating molecular diversity and are widely used to synthesize biologically active compounds. The reaction of 4-aminopyrazoles with 1,3-dielectrophilic compounds is a common strategy for annulating a pyridine ring onto the pyrazole core, yielding pyrazolo[3,4-b]pyridines. cdnsciencepub.comresearchgate.net

Since the N-1 position of the title compound is substituted with a methyl group, it cannot participate in cyclization. Therefore, reactions with bielectrophiles will primarily involve the 4-amino group and the C-5 carbon. For example, condensation with β-diketones, α,β-unsaturated ketones, or alkynyl aldehydes can lead to the formation of a fused pyridine ring. mdpi.comnih.govnih.gov

The general mechanism involves an initial nucleophilic attack by the exocyclic amino group on one of the electrophilic centers of the reaction partner, followed by an intramolecular cyclization and subsequent aromatization (often via dehydration or elimination) to afford the stable pyrazolo[3,4-b]pyridine scaffold. beilstein-journals.org

| Aminopyrazole Reactant | Bielectrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketone | ZrCl₄, EtOH/DMF | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazoles | Alkynyl Aldehydes | Silver, Iodine, or NBS | Functionalized Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazoles | Azlactones | Solvent-free, t-BuOK/DMSO | Pyrazolo[3,4-b]pyridin-6-ones | nih.gov |

| 1,4-Dihydropyrano[2,3-c]pyrazoles | Aniline (B41778) | Amorphous Carbon-SO₃H | Pyrazolo[3,4-b]pyridine-5-carboxylates | rsc.org |

Kinetic and Thermodynamic Aspects of Reactions

While specific kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in the literature, general principles governing pyrazole chemistry can be applied.

The formation of pyrazoles from 1,3-dicarbonyls and hydrazines (the Knorr synthesis) has been studied kinetically. These studies show that the reaction is typically first-order in both reactants, and the rate-determining step can change depending on the pH of the medium. researchgate.net Substituent effects play a crucial role, with electron-donating or -withdrawing groups on either reactant influencing reaction rates by up to three orders of magnitude. researchgate.net These principles are relevant to the condensation reactions discussed in section 3.2.2, where the nucleophilicity of the 4-amino group and the electrophilicity of the condensation partner will dictate the reaction kinetics.

In some pyrazole syntheses, a distinction between kinetic and thermodynamic control has been observed, leading to different regioisomers under different conditions (e.g., temperature, base). chim.itnih.gov For the cyclization reactions of the title compound, the fixed substitution pattern limits the possibility of regioisomerism. However, the reaction conditions can still influence the efficiency and yield of the desired fused product versus potential side reactions. For instance, in the formation of pyrazolo[3,4-b]pyridines, the equilibrium between the keto and enol forms of the bielectrophile can influence the reaction pathway and product distribution. nih.gov

Catalysis in Chemical Transformations and Reaction Optimization

Catalysis plays a pivotal role in optimizing the synthesis and functionalization of pyrazole derivatives, offering improved yields, milder reaction conditions, and enhanced selectivity.

For the synthesis of the 4-amino group via reduction of a 4-nitro precursor, metal catalysts are essential. Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation, providing high efficiency and selectivity. researchgate.net The use of transfer hydrogenation with catalysts offers a safer and more scalable alternative to using high-pressure hydrogen gas. researchgate.net

In the construction of fused pyrazolo[3,4-b]pyridine systems, a variety of catalysts have been shown to be effective. Lewis acids such as Zirconium(IV) chloride (ZrCl₄) can activate α,β-unsaturated ketones for condensation with the aminopyrazole. mdpi.com Copper(II) acetylacetonate has been used to catalyze the formal [3+3] cycloaddition to form the fused pyridine ring. acs.org Solid acid catalysts, such as sulfonated amorphous carbon (AC-SO₃H), provide a green and reusable option for promoting these cyclizations. rsc.org

Furthermore, transition metals are employed to activate different functionalities. For instance, the synthesis of halogenated pyrazolo[3,4-b]pyridines can be achieved through a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, where the C≡C bond is activated by catalysts like silver, iodine, or N-Bromosuccinimide (NBS). nih.gov Palladium catalysts are also used in Heck-type intramolecular cyclizations to build the fused pyridine ring. researchgate.net The optimization of these catalytic systems often involves screening different ligands, solvents, and bases to maximize the yield and purity of the desired product. chim.it

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Amino 3 Ethyl 1 Methyl 1h Pyrazole 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. For 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, both ¹H and ¹³C NMR spectroscopy would be utilized.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each unique proton in the molecule. The ethyl group at position 3 would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their integration values corresponding to 3H and 2H, respectively. The methyl group attached to the pyrazole (B372694) nitrogen at position 1 would appear as a singlet, integrating to 3H. The protons of the amino group at position 4 and the carboxamide group at position 5 would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals from the parent ion. For instance, cleavage of the ethyl group or the carboxamide moiety would result in specific fragment ions. Analysis of this fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine and the amide would appear as distinct bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the carboxamide group would be a strong absorption band typically found around 1650-1690 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring would also be present in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyrazole ring and the carboxamide group. The position and intensity of these bands would be influenced by the various substituents on the pyrazole ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the pyrazole ring and provide the exact conformation of the ethyl and carboxamide substituents relative to the ring. Furthermore, X-ray crystallography would reveal the supramolecular structure, showing how the molecules are packed in the crystal lattice. This would include details of intermolecular interactions, such as hydrogen bonding involving the amino and carboxamide groups, which play a crucial role in the solid-state structure.

Vibrational Spectroscopy and Raman Studies for Conformational Insights

Raman spectroscopy, a form of vibrational spectroscopy, is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would show bands corresponding to the stretching and bending vibrations of the various functional groups.

By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This analysis can provide insights into the conformational properties of the molecule, such as the orientation of the ethyl group.

Theoretical and Computational Investigations on 4 Amino 3 Ethyl 1 Methyl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict the geometric and electronic structure of pyrazole (B372694) derivatives.

For 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, DFT calculations could provide insights into:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to predict how the molecule will interact with other chemical species.

Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule, which is critical for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be instrumental in identifying potential biological targets.

The process typically involves:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Selection of a Target Protein: Based on the known biological activities of similar pyrazole compounds, a relevant protein target (e.g., a kinase, enzyme, or receptor) would be chosen.

Docking Simulation: A docking algorithm would be used to fit the ligand into the binding site of the protein, exploring various possible conformations and orientations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are then analyzed.

Studies on other pyrazole carboxamides have shown their potential to inhibit various enzymes, and similar interactions could be anticipated for the title compound.

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | LYS72, GLU91, ASP184 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

| Dihydrofolate Reductase | -9.1 | ILE7, SER59, ARG70 |

Note: This table presents hypothetical data to illustrate the potential outcomes of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy (Non-Human Context)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In a non-human context, this could involve activities like herbicidal, insecticidal, or antifungal efficacy.

For a series of pyrazole carboxamides including this compound, a QSAR study would involve:

Data Set Compilation: A collection of pyrazole derivatives with experimentally determined biological activities.

Descriptor Calculation: Calculation of various molecular descriptors (e.g., topological, electronic, steric) for each compound in the series.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

QSAR studies on pyrazole derivatives have successfully identified key structural features that influence their biological activities.

Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein).

Analyze Ligand-Protein Stability: When docked to a target protein, MD simulations can assess the stability of the complex and the persistence of key interactions over time.

Calculate Binding Free Energies: More advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate estimation of the ligand's affinity for its target.

Simulations on similar pyrazole-protein complexes have demonstrated the stability of their interactions, supporting their potential as inhibitors.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (General Research Focus, Not Human Clinical)

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. Various computational models and software can predict these properties for this compound.

Table 3: Representative In Silico ADMET Predictions

| ADMET Property | Predicted Outcome | Implication for Research |

| Absorption | ||

| Caco-2 Permeability | Moderate | Potential for good oral absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects |

| Plasma Protein Binding | High | May affect the free concentration of the compound |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal clearance |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Note: These are generalized predictions based on the pyrazole scaffold and require specific calculations for the title compound. These predictions are for research purposes and not indicative of human clinical outcomes.

Biological Activity and Mechanistic Investigations of 4 Amino 3 Ethyl 1 Methyl 1h Pyrazole 5 Carboxamide Analogs Excluding Human Clinical Data

Enzyme Inhibition Studies and Biochemical Pathway Modulation

The therapeutic and agricultural potential of pyrazole (B372694) carboxamide analogs is often rooted in their ability to selectively inhibit key enzymes, thereby modulating critical biochemical pathways.

Investigation of Specific Enzyme Targets (e.g., Succinate (B1194679) Dehydrogenase, Phosphodiesterases, Kinases)

Succinate Dehydrogenase (SDH): A primary target for many pyrazole carboxamide fungicides is Succinate Dehydrogenase (SDH, or Complex II), a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. rhhz.netnih.gov Inhibition of SDH disrupts cellular respiration, leading to a fatal energy deficit in the target organism. rhhz.net Numerous pyrazole carboxamide derivatives, such as penthiopyrad, bixafen (B1247100), and fluxapyroxad (B1673505), have been developed as potent SDH inhibitors (SDHIs). nih.govresearchgate.net Research on novel analogs has demonstrated excellent antifungal activity by targeting SDH. For instance, certain pyrazole-4-carboxamides bearing an ether group showed outstanding activity against the plant pathogen Rhizoctonia solani, with EC50 values significantly lower than commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.orgresearchgate.net Molecular docking studies have confirmed that these compounds fit into the binding pocket of SDH, indicating a similar mechanism of action to established SDHIs. acs.orgresearchgate.net Mechanistic studies on one such analog against R. solani revealed that its inhibitory action on the respiratory chain, particularly the TCA cycle and oxidative phosphorylation pathways, pointed to SDH as a primary target. nih.gov

Phosphodiesterases (PDEs): Pyrazole-based scaffolds have also been successfully developed as inhibitors of phosphodiesterases, particularly PDE4. In one study, a 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester derivative was identified as a potent PDE4D inhibitor with an IC50 value of 0.27 µM. lbl.gov Through structure-based drug design, this scaffold was optimized, leading to a derivative with an IC50 of 0.021 µM, representing a 4,000-fold increase in potency. lbl.gov Cocrystallography studies revealed that the pyrazole carboxylate scaffold forms a key hydrogen bond with an invariant glutamine residue (Q443) in the enzyme's active site. lbl.gov

Kinases: The pyrazole core is a recognized privileged scaffold in the development of kinase inhibitors for various therapeutic areas, especially oncology. nih.gov Analogs have shown potent inhibitory activity against a range of kinases.

FLT3 and CDKs: Novel 1H-pyrazole-3-carboxamide derivatives have demonstrated strong, nanomolar-level activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK4. mdpi.comsemanticscholar.org One compound, 8t, exhibited an IC50 of 0.089 nM against FLT3 and also potently inhibited various FLT3 mutants associated with drug resistance. mdpi.comsemanticscholar.org

Aurora Kinases: A pyrazole-benzimidazole fragment was identified as a highly efficient starting point for developing Aurora kinase inhibitors. acs.org Optimization led to a multitargeted kinase inhibitor, AT9283, which inhibits Aurora A and Aurora B, as well as JAK2 and Abl kinases. acs.org

IRAK4: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), an attractive target for inflammatory diseases. nih.gov

Other Kinases: Pyrazole derivatives have also been reported as inhibitors of ASK1 kinase, which is involved in neurodegenerative diseases, and Bcr-Abl kinase, a target in chronic myeloid leukemia. nih.gov

Kinetics of Enzyme Inhibition and Binding Affinity Assessment (In Vitro/Non-Human)

The evaluation of enzyme inhibition kinetics and binding affinity is crucial for understanding the potency and mechanism of pyrazole carboxamide analogs. These assessments are typically performed using in vitro biochemical assays. For newly synthesized pyrazole derivatives targeting enzymes like PDE4, inhibitory potency is quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. lbl.gov

Molecular docking is a computational method frequently used to predict and analyze the binding affinity and mode of interaction between an inhibitor and its target enzyme. researchgate.net For SDHI fungicides, docking studies have revealed that pyrazole-4-carboxamide analogs can embed within the binding pocket of SDH, forming hydrogen bonds with key amino acid residues such as TRP173 and TRY58, consistent with the binding of commercial fungicides. acs.orgresearchgate.net Similarly, cocrystallography has provided high-resolution structural data showing how pyrazole scaffolds bind to the active sites of kinases and phosphodiesterases, confirming specific interactions like hydrogen bonds and hydrophobic contacts that are essential for their inhibitory activity. lbl.govacs.org

| Compound/Analog Series | Target Enzyme | Activity Metric | Value | Target Organism/System | Reference |

|---|---|---|---|---|---|

| Pyrazole-4-carboxamide (7d) | Succinate Dehydrogenase (SDH) | EC50 | 0.046 µg/mL | Rhizoctonia solani | acs.org |

| Pyrazole-4-carboxamide (12b) | Succinate Dehydrogenase (SDH) | EC50 | 0.046 µg/mL | Rhizoctonia solani | acs.org |

| N-thienyl-pyrazole carboxamide (T6) | Succinate Dehydrogenase (SDH) | IC50 | 7.2 mg/L | Nigrospora oryzae | acs.org |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | IC50 | 0.27 µM | In Vitro Assay | lbl.gov |

| 1H-pyrazole-3-carboxamide (8t) | FLT3 Kinase | IC50 | 0.089 nM | In Vitro Assay | mdpi.com |

| 1H-pyrazole-3-carboxamide (8t) | CDK2 Kinase | IC50 | 0.719 nM | In Vitro Assay | mdpi.com |

| Pyrazole-benzimidazole (AT9283) | Aurora A Kinase | IC50 | 0.91 µM (fragment 5) | In Vitro Assay | acs.org |

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

Derivatives of the pyrazole carboxamide scaffold have been extensively evaluated for their broad-spectrum antimicrobial properties.

Exploration of Antimicrobial Mechanisms of Action in Microbial Systems

The mechanisms by which pyrazole carboxamide analogs exert their antimicrobial effects are diverse. In antifungal research, beyond the well-established inhibition of succinate dehydrogenase, other mechanisms have been identified. acs.org Studies using scanning and transmission electron microscopy on fungi treated with a pyrazole carboxamide analog revealed significant damage to cell walls and membranes, leading to the leakage of cellular contents. nih.gov This physical disruption is coupled with mitochondrial abnormalities, including a decrease in the mitochondrial membrane potential. nih.gov Some N-thienyl-pyrazole carboxamides exhibit a dual mode of action against the fungus Nigrospora oryzae, simultaneously inhibiting SDH and compromising cell membrane integrity by increasing permeability and causing lipid peroxidation. acs.org

In the context of antibacterial activity, pyrazole-derived compounds have been shown to disrupt the bacterial cell wall. nih.gov Another identified mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, which suggests that these compounds can interfere with fundamental cellular processes. nih.gov For antitubercular agents, pyrazole derivatives are thought to inhibit the synthesis of the mycobacterial cell wall, a unique and vital structure for the pathogen's survival. researchgate.net

Structure-Activity Relationships in Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the antimicrobial potency of pyrazole carboxamides. Research has shown that specific structural modifications can significantly enhance or alter biological activity.

For antifungal activity, the nature and position of substituents on the pyrazole and carboxamide moieties are critical. An investigation into pyrazole carboxylic acid derivatives found that the positions of electronegative atoms, such as fluorine and oxygen, and the magnitude of their associated charges are crucial in determining the strength of antifungal activity against Candida albicans. nih.gov In a series of pyrazole-4-carboxamides, the introduction of an ether group was a key modification that led to potent SDH inhibition and excellent activity against R. solani. acs.orgresearchgate.net

In antibacterial and antifungal screening, compounds with electron-donating groups have shown noticeably greater inhibition of microbial growth. japsonline.com The specific nature of the aryl group attached to the carboxamide linker is also a determinant of activity. For example, in one series, derivatives with a 2-methoxy-piperidine and aryl amine linkage showed pronounced antifungal activity. jocpr.com

For antitubercular activity, SAR studies have highlighted the importance of the carboxamide linker and specific substitutions on the aryl rings. One study found that compounds with MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis H37Rv often featured specific substitutions on the phenyl ring of the carboxamide moiety. japsonline.com

| Compound/Analog Series | Activity Type | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Isoxazolol pyrazole carboxylate (7ai) | Antifungal | Rhizoctonia solani | EC50 | 0.37 µg/mL | nih.govnih.gov |

| 5-phenyl-1H-pyrazole-3-carboxylic acid amide (5b) | Antifungal | Candida albicans | MIC | 250 µg/mL | jocpr.com |

| N-thienyl-pyrazole carboxamide (T6) | Antifungal | Nigrospora oryzae | EC50 | 1.9 mg/L | acs.org |

| Pyrazole-4-carboxamide (5e) | Antitubercular | M. tuberculosis H37Rv | MIC | 3.12 µg/mL | japsonline.com |

| Pyrazole-4-carboxamide (5g) | Antitubercular | M. tuberculosis H37Rv | MIC | 6.25 µg/mL | japsonline.com |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | Antibacterial | Escherichia coli | MIC | 0.038 µmol/mL | researchgate.net |

Nematicidal Activity and Mode of Action (Agricultural Pest Control)

In addition to their antimicrobial properties, pyrazole derivatives have been investigated for their potential in agricultural pest control, specifically as nematicides. researchgate.netresearchgate.net Research has focused on their efficacy against root-knot nematodes, such as Meloidogyne incognita, which are significant agricultural pests causing substantial crop damage.

Studies on novel difluoromethylpyrazole carboxamide derivatives showed that some compounds exhibited good control efficacy against M. incognita. researchgate.net The nematicidal activity was found to be highly dependent on the molecular structure, particularly the substitution group on the alkyl chain attached to the core scaffold. researchgate.net In one study, compounds 6-9 and 6-23 demonstrated an approximate 50% inhibition effect against the pest. researchgate.net While the precise mode of action for nematicidal activity is still under investigation, the established role of pyrazole carboxamides as SDHIs in other organisms suggests a potential link to mitochondrial respiration inhibition in nematodes as well. researchgate.net Molecular docking has been employed to study the structure-activity relationships of these compounds, further supporting their potential for optimization as lead compounds for new nematicides. researchgate.net

Insecticidal Activity and Target Interactions (Agricultural Pest Control)

Analogs of 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide belong to the broader class of pyrazole derivatives, which have been extensively developed for agricultural pest control due to their potent and diverse insecticidal properties. rhhz.net Research has focused on modifying the core pyrazole structure to enhance efficacy against a wide spectrum of agricultural pests. These compounds function by disrupting vital physiological processes in insects, primarily by interacting with their nervous and energy production systems.

The primary mechanisms of action for pyrazole carboxamide insecticides involve the inhibition of the mitochondrial electron transport chain (METC). Specifically, many analogs act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase) or Complex II (succinate dehydrogenase, SDH). researchgate.netnih.govresearchgate.net By blocking electron flow, these compounds disrupt cellular respiration, leading to a critical drop in ATP production and ultimately causing pest death. researchgate.net The discovery that inhibiting respiratory chain complexes is an effective control strategy has been particularly important for managing pests that have developed resistance to traditional insecticides. nih.gov

Beyond the METC, other neurological targets have been identified. Some pyrazole insecticides are antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels, interfering with neurotransmission. rhhz.net Another significant target is the insect ryanodine (B192298) receptor (RyR), which is crucial for calcium ion regulation in muscle cells. rsc.org Analogs designed to target RyRs act as activators, causing uncontrolled calcium release, which leads to paralysis and death of the insect. rsc.org

Structure-activity relationship (SAR) studies have been crucial in optimizing these insecticides. For example, modifications at the 1-, 3-, and 5-positions of the pyrazole ring, such as the introduction of specific alkyl or substituted phenyl groups, have been shown to be critical for activity. rhhz.net The substitution pattern on the pyrazole ring can also determine selectivity between different pest species. nih.gov Bioassays have demonstrated the efficacy of various analogs against a range of lepidopteran, thysanopteran, and dipteran pests, as well as those with piercing-sucking mouthparts. nih.govbohrium.com For instance, specific pyrazole-5-carboxamides have shown high activity against pests like the diamondback moth (Plutella xylostella), cotton bollworm (Helicoverpa armigera), bean aphid (Aphis craccivora), and spider mites (Tetranychus cinnabarinis). bohrium.comnih.govacs.org

| Analog Class / Compound | Target Pest(s) | Molecular Target | Observed Activity |

|---|---|---|---|

| Pyrazole-5-carboxamide (4a series) | Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugens | Mitochondrial Complex I nih.govbohrium.com | Excellent insecticidal activity against lepidopteran, thysanopteran, and piercing-sucking pests. nih.govbohrium.com |

| α-chloromethyl-N-benzyl pyrazole-5-carboxamides | Helicoverpa armigera (Cotton Bollworm) | Not specified | High stomach activity (60% at 5 mg/kg for select compounds). acs.org |

| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives | Plutella xylostella (Diamondback Moth) | Ryanodine Receptor (RyR) rsc.org | Compound 5g showed 84% larvicidal activity at 0.1 mg/L. rsc.org |

| General Pyrazole Insecticides | Various insect pests | GABA-gated chloride channels rhhz.net | Blocks chloride channels, leading to pest death. rhhz.net |

| N-pyridylpyrazole Thiazole (B1198619) Derivatives | P. xylostella, Spodoptera exigua, Spodoptera frugiperda | Not specified | Compound 7g showed LC50 values of 5.32, 6.75, and 7.64 mg/L against the respective pests. mdpi.com |

Pre-clinical Investigations of Bioactivity in Non-Human Biological Systems (e.g., Cell Lines, Model Organisms for Mechanistic Understanding)

To elucidate the mechanisms of action of pyrazole carboxamide analogs at a cellular level, numerous investigations have been conducted on non-human biological systems, including fungal pathogens and various cell lines. While the primary application discussed here is insecticidal, studies on fungi like Rhizoctonia solani, the causative agent of rice sheath blight, provide a valuable model for understanding how these compounds impact eukaryotic cells, particularly their effect on mitochondria. nih.govacs.org

Studies on R. solani treated with pyrazole carboxamide analogs revealed significant morphological and physiological changes. Scanning and transmission electron microscopy showed that the compounds could destroy the fungal cell walls and membranes, leading to the leakage of cellular contents. nih.govacs.org A marked increase in the number of mitochondria with abnormal morphology was also observed, indicating severe mitochondrial stress. nih.govacs.org This was accompanied by a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. nih.govacs.org

Proteomic and transcriptomic analyses have provided deeper mechanistic insights. In R. solani, label-free quantitative proteomics identified numerous differentially expressed proteins affecting pathways in the mitochondria, endoplasmic reticulum, and ribosome. nih.govacs.org Specifically, pathways related to the TCA cycle and oxidative phosphorylation were significantly inhibited, pointing towards mitochondrial respiratory complexes as the primary targets. nih.govacs.org Further investigation confirmed that these analogs act as potent succinate dehydrogenase inhibitors (SDHIs), targeting Complex II of the respiratory chain. researchgate.net Transcriptome results corroborated these findings, showing downregulation of multiple genes involved in the TCA cycle, most notably the gene encoding a subunit of SDH. researchgate.net

Beyond their role as mitochondrial inhibitors, some pyrazole carboxamide derivatives have been shown to interact directly with DNA. jst.go.jp In studies using cancer cell lines as a model system, certain analogs were found to bind to the minor groove of DNA. This interaction was shown to affect DNA conformation and, in some cases, induce cleavage of plasmid DNA, suggesting an alternative or off-target mechanism that could contribute to cellular toxicity. jst.go.jp

| Biological System | Compound Type | Key Findings | Mechanism Implicated |

|---|---|---|---|

| Rhizoctonia solani (Fungus) | Pyrazole carboxamide containing a diarylamine scaffold | Destroyed cell walls/membranes; caused abnormal mitochondrial morphology; decreased mitochondrial membrane potential. nih.govacs.org | Inhibition of mitochondrial Complexes II (SDH) and IV. nih.govacs.org |

| Rhizoctonia solani (Fungus) | Pyrazole-4-carboxamide (SDHI) | Transcriptome analysis showed downregulation of TCA cycle genes, especially SDH2. researchgate.net | Potent inhibition of succinate dehydrogenase (Complex II). researchgate.net |

| Human Cancer Cell Lines | 1H-pyrazole-3-carboxamide derivatives | Compounds bind to DNA, affect its conformation, and can induce cleavage. jst.go.jp | Direct interaction with DNA as a potential off-target mechanism. jst.go.jp |

Ligand-Receptor Interaction Studies (Focus on Non-Human Systems)

Understanding the precise interactions between pyrazole carboxamide analogs and their target receptors is fundamental to designing more potent and selective pesticides. Molecular docking and other computational studies have become invaluable tools for visualizing these interactions at the atomic level.

For insecticidal analogs targeting the ryanodine receptor (RyR), molecular docking simulations predict that the compounds bind within the receptor's channel domain. rsc.org This binding is thought to stabilize the open state of the channel, leading to the toxic, uncontrolled release of calcium. The specific binding mode often involves a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor pocket. rsc.org

In the case of analogs that inhibit mitochondrial succinate dehydrogenase (SDH), docking studies on fungal models show that the compounds fit into the ubiquinone-binding site (Qp-site) of the enzyme complex. nih.govresearchgate.net This binding physically blocks the natural substrate from accessing the active site, thereby inhibiting the enzyme and halting cellular respiration. The carboxamide moiety is often crucial for this interaction, forming key hydrogen bonds that anchor the ligand in place.

While the primary focus is on agricultural targets, ligand-receptor studies on other non-human systems provide broader insights into the binding characteristics of the pyrazole carboxamide scaffold. For instance, studies on pyrazole carboxamides as antagonists of the cannabinoid CB1 receptor (from rodent models) have highlighted the critical role of the carboxamide oxygen. acs.org This oxygen atom acts as a hydrogen bond acceptor, engaging with a specific lysine (B10760008) residue (K3.28(192)) in the receptor, an interaction that is crucial for the compound's activity. acs.org Similarly, investigations of pyrazole-carboxamides as inhibitors of human carbonic anhydrase (hCA) demonstrated that the sulfonamide group of certain analogs interacts directly with the zinc ion (Zn²⁺) located in the enzyme's active site, which is a key feature for potent inhibition. nih.gov

These detailed interaction studies, whether on the intended agricultural pest receptors or on model off-target receptors, provide a comprehensive picture of the molecular forces driving the biological activity of this class of compounds.

| Receptor/Target | System | Analog Class | Key Molecular Interactions Identified via Docking/SAR |

|---|---|---|---|

| Ryanodine Receptor (RyR) | Insect (Plutella xylostella) | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives | Predicted to bind within the protein receptor, suggesting activation of the channel. rsc.org |

| Succinate Dehydrogenase (Complex II) | Fungus (Rhizoctonia solani) | Pyrazole carboxamide with diarylamine scaffold | Binds to the Qp-site, inhibiting enzyme function. nih.govresearchgate.net |

| Cannabinoid CB1 Receptor | Rodent (Model System) | Biarylpyrazole carboxamides | The carboxamide oxygen forms a critical hydrogen bond with Lysine residue K3.28(192). acs.org |

| Carbonic Anhydrase (hCA I & II) | Human (Model System) | Pyrazole-carboxamides with sulfonamide moiety | The sulfonamide group interacts directly with the Zn²⁺ ion in the active site. nih.gov |

| Farnesoid X Receptor (FXR) | Mammalian (Pre-clinical) | Trisubstituted-pyrazole carboxamides | The substituted morpholinosulfonyl moiety on the aniline (B41778) ring was found to be important for antagonistic activity. nih.gov |

Advanced Applications As Synthetic Intermediates and Building Blocks

Precursors for the Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-d]pyrimidines)

One of the most prominent applications of 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is its role as a key precursor in the synthesis of fused heterocyclic systems, most notably pyrazolo[4,3-d]pyrimidines. This class of compounds forms the core structure of several pharmacologically active agents. The strategic positioning of the amino and carboxamide groups on adjacent carbon atoms of the pyrazole (B372694) ring facilitates cyclization reactions to form the fused pyrimidine (B1678525) ring.

The synthesis typically involves a multi-step process where the 4-amino group is first acylated, followed by a base-catalyzed intramolecular cyclization. This reaction sequence efficiently constructs the pyrazolo[4,3-d]pyrimidine core. For instance, derivatives of this compound are instrumental in the industrial synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).

A general synthetic route is outlined below:

Acylation: The 4-amino group of the pyrazole derivative is reacted with a substituted carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt).

Cyclization: The resulting intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, under reflux conditions to yield the pyrazolo[4,3-d]pyrimidinone ring system.

Chlorination: The pyrimidinone is then chlorinated, typically using phosphorus oxychloride (POCl₃), to create a reactive intermediate.

Nucleophilic Substitution: The chloro-substituted intermediate is subsequently reacted with various amines to introduce diverse functionalities and generate a library of final compounds with varied biological activities.

This synthetic strategy underscores the compound's value in creating complex, fused heterocyclic systems that are central to many modern therapeutic agents.

Scaffold for the Construction of Complex Chemical Entities

Beyond its use in creating fused rings, the this compound core structure acts as a robust scaffold for building more elaborate and functionally diverse molecules. The term "scaffold" refers to a core chemical structure upon which various substituents can be systematically attached to explore structure-activity relationships (SAR) in drug discovery. The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Researchers have utilized this scaffold to develop potent inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy. For example, the 5-aminopyrazole-4-carboxamide framework is a key feature in a class of molecules known as "bumped-kinase inhibitors" (BKIs). nih.gov These inhibitors are designed to selectively target kinases of parasitic protozoa over their human counterparts, offering a promising avenue for treating diseases like cryptosporidiosis. nih.gov

The versatility of the scaffold is demonstrated in the following table, which showcases different classes of bioactive compounds derived from the aminopyrazole carboxamide core.

| Bioactive Compound Class | Therapeutic Target/Application | Key Synthetic Modification |

| Pyrazolo[4,3-d]pyrimidines | PDE5 Inhibition (e.g., Sildenafil) | Cyclization to form a fused pyrimidine ring. |

| Bumped-Kinase Inhibitors | Anti-parasitic (e.g., Cryptosporidiosis) | Attachment of specific side chains to exploit differences in kinase active sites. nih.gov |

| RAGE Inhibitors | Alzheimer's Disease | Modification of the carboxamide and pyrazole N1 position to block the Receptor for Advanced Glycation End Products. nih.gov |

| Anticancer Agents | Telomerase Inhibition | Synthesis of pyrazole-pyrimidine derivatives designed to inhibit telomerase activity in cancer cells. nih.gov |

These examples highlight how the foundational structure of this compound can be systematically modified to generate a wide array of complex and therapeutically relevant molecules.

Integration into Supramolecular Architectures and Assemblies

The functional groups present in this compound—specifically the amino (N-H) and carboxamide (N-H and C=O) groups—are excellent hydrogen bond donors and acceptors. This capability allows the molecule and its derivatives to participate in predictable, non-covalent interactions, leading to the formation of ordered, self-assembled supramolecular structures in the solid state.

Crystal engineering studies on related aminopyrazole carboxamide derivatives reveal common hydrogen-bonding patterns, or "synthons," that dictate their crystal packing. For instance, the crystal structure of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate shows that molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite one-dimensional chains. nih.gov

While the specific crystal structure of this compound is not detailed in the available literature, a study on a closely related derivative, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, provides significant insight. In this derivative, the molecules form cyclic, centrosymmetric supramolecular tetramers through a network of amide N–H···O(hydroxy) and hydroxy O–H···O(amide) hydrogen bonds. researchgate.net This demonstrates the inherent ability of the pyrazole-5-carboxamide core to direct the assembly of complex supramolecular architectures.

These self-assembly properties are crucial for:

Crystal Engineering: Controlling the solid-state structure of active pharmaceutical ingredients (APIs) to optimize properties like solubility and stability.

Materials Science: Designing novel materials with specific electronic or optical properties based on ordered molecular arrangements.

Understanding Molecular Recognition: Studying the fundamental non-covalent interactions that govern biological processes.

The predictable hydrogen-bonding motifs of this compound class make them valuable building blocks for the rational design of supramolecular systems.

Development of Chemical Probes and Tools for Advanced Biological Research

The pyrazole scaffold is increasingly being incorporated into chemical probes and tools designed for advanced biological research. These tools are essential for visualizing and studying complex cellular processes in real-time. The inherent properties of the pyrazole ring system, such as its electronic characteristics and synthetic tractability, make it an excellent foundation for developing fluorescent probes.

By attaching a fluorophore (a fluorescent chemical group) to the pyrazole scaffold, scientists can create molecules that light up when they bind to a specific biological target, such as an enzyme or a receptor. This allows for the visualization of the target's location and activity within living cells using techniques like fluorescence microscopy.

For example, derivatives of 5-aminopyrazoles have been used to create fluorescent probes for various applications:

Enzyme Labeling: A novel class of COX-1 inhibitors based on a 3-(furan-2-yl)-N-aryl 5-amino-pyrazole scaffold was developed. A lead compound was then modified by attaching a nitro-benzoxadiazole fluorophore, creating a probe that could selectively target and visualize COX-1 in living ovarian cancer cells.

Ion Sensing: The pyrazole core, due to its N-donor character, is ideal for designing chemosensors that can detect specific metal cations within a biological environment.

Bioimaging: The synthetic versatility of pyrazoles allows for the creation of probes with desirable properties such as good membrane permeability, biocompatibility, and high quantum yields, making them suitable for in vivo imaging.

While specific probes based directly on this compound are not yet widely reported, the extensive research on related pyrazole derivatives demonstrates the immense potential of this scaffold in the development of sophisticated chemical tools for biological discovery.

Potential Applications in Agrochemistry and Materials Science

Development of Next-Generation Agrochemicals (Herbicides, Fungicides, Insecticides)

The pyrazole (B372694) carboxamide scaffold is a well-established and highly significant chemical class in the agricultural industry. nih.gov Numerous commercial pesticides are based on this core structure, indicating a strong precedent for the potential utility of 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide in developing new herbicides, fungicides, and insecticides.

Fungicides: A significant number of pyrazole carboxamide derivatives function as potent fungicides, primarily by acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net These compounds disrupt the fungal respiration process, leading to effective disease control. Research into various pyrazole-4-carboxamide derivatives has demonstrated fungicidal activities that are comparable to or even exceed those of commercial fungicides like fluxapyroxad (B1673505) and bixafen (B1247100) against pathogens such as corn rust. nih.gov Some derivatives have shown excellent activity against Rhizoctonia solani, a soil-borne pathogen that causes significant crop damage. researchgate.nettandfonline.com

Insecticides: The versatility of the pyrazole carboxamide structure extends to insecticidal applications. nih.gov Studies have shown that modifying the substituents on the pyrazole ring can shift the biological activity from primarily fungicidal to insecticidal. nih.gov Certain derivatives have demonstrated effectiveness against a range of insect pests, including Lepidoptera species like Plutella xylostella (diamondback moth) and pests with piercing-sucking mouthparts, such as aphids. nih.gov

Herbicides: While less common than their fungicidal and insecticidal counterparts, some pyrazole derivatives have shown promise as herbicides. Specifically, benzoylpyrazole (B3032486) derivatives, which share the core pyrazole ring, are known to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) enzyme, a key target for weed control. researchgate.net This suggests a potential avenue for developing herbicidal applications for appropriately substituted pyrazole carboxamides.